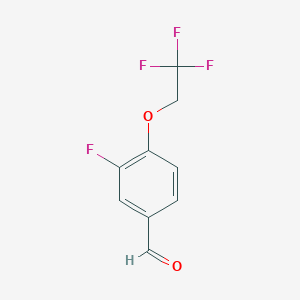

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Descripción general

Descripción

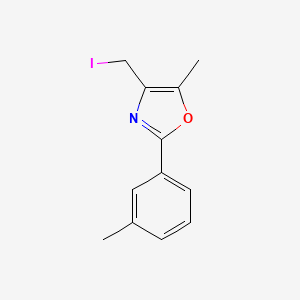

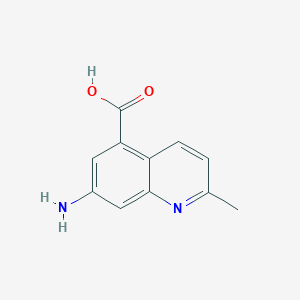

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the CAS Number: 502486-73-9 . It has a molecular weight of 222.14 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde can be achieved from 2,2,2-Trifluoroethanol and 4-Fluorobenzaldehyde .Molecular Structure Analysis

The InChI Code for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is 1S/C9H6F4O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a powder that is stored at 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Fluoroalkylation in Aqueous Media

Fluorine-containing functionalities are crucial in designing pharmaceuticals, agrochemicals, and functional materials due to their significant effects on physical, chemical, and biological properties. Aqueous fluoroalkylation has been explored for its mild, environment-friendly, and efficient incorporation of fluorinated or fluoroalkylated groups into molecules. This method supports green chemistry by utilizing water as a solvent or reactant under environmentally benign conditions, showcasing a new perspective for synthesizing fluorinated compounds, including potentially those similar to "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde" (Song et al., 2018).

Biodegradation of Fluorinated Compounds

The environmental persistence of fluorinated compounds, including long perfluoroalkyl chains, raises concerns due to their bioaccumulation and toxic effects. Studies on the biodegradation of fluorine-containing surfactants and their metabolites are crucial for understanding their environmental fate. This research suggests that certain fluorinated groups, such as the trifluoromethoxy group, might offer safer alternatives for environmentally friendly fluorosurfactants, indirectly related to the degradation pathways and environmental impact of compounds like "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde" (Frömel & Knepper, 2010).

Synthesis and Characterization of Fluoropolymers

Fluoropolymers, like polytetrafluoroethylene (PTFE), are significant for their chemical inertness, hydrophobicity, thermal stability, and low friction. They are utilized in diverse applications from coatings to medical devices. The synthesis conditions of fluoropolymers directly affect their physical and chemical properties, indicating the importance of understanding and optimizing the synthesis and functionalization of fluorinated compounds, including "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde" for material science applications (Puts et al., 2019).

Fluorinated Liquid Crystals

The unique properties of fluorinated compounds, such as their phase behavior and optical properties, are exploited in the development of liquid crystals. Fluorine's effect on the material's melting point, transition temperatures, and physical properties underlines the role of fluorinated compounds in advanced display technologies and optical applications, potentially including those derived from "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde" (Hird, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWFAWZOPQSONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B3268994.png)

![4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B3269019.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B3269025.png)

![[1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid](/img/structure/B3269043.png)

![(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B3269088.png)